molecular formula C24H22N2O2S B15007965 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide

2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide

Cat. No.: B15007965
M. Wt: 402.5 g/mol
InChI Key: CZIONTZVPCQNMQ-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanophenyl group, a sulfanyl linkage, and a dimethylphenoxyethyl moiety attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-cyanophenylthiol with 2-(3,4-dimethylphenoxy)ethylamine under controlled conditions to form the desired benzamide derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the cyanophenyl group may interact with active sites of enzymes, while the dimethylphenoxyethyl moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
  • 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
  • 2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide

Uniqueness

Compared to similar compounds, 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylphenoxyethyl moiety, in particular, enhances its potential for selective interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide

InChI

InChI=1S/C24H22N2O2S/c1-17-11-12-20(15-18(17)2)28-14-13-26-24(27)21-8-4-6-10-23(21)29-22-9-5-3-7-19(22)16-25/h3-12,15H,13-14H2,1-2H3,(H,26,27)

InChI Key

CZIONTZVPCQNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)C

Origin of Product

United States

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